molecular formula C12H26Se B14610100 2-(Methylselanyl)undecane CAS No. 58856-08-9

2-(Methylselanyl)undecane

Cat. No.: B14610100
CAS No.: 58856-08-9
M. Wt: 249.31 g/mol
InChI Key: ZBPBAMRQVJAXFY-UHFFFAOYSA-N
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Description

2-(Methylselanyl)undecane is an organoselenium compound characterized by an undecane backbone substituted with a methylselanyl (-SeCH₃) group at the second carbon. The closest analogs discussed in the literature include methyl-substituted undecanes (e.g., 2-methylundecane , 5-methylundecane ) and spirocyclic compounds containing undecane-related frameworks (e.g., dioxaspiro[5.5]undecanes ). For this analysis, comparisons will focus on structurally or functionally related compounds.

Properties

CAS No.

58856-08-9

Molecular Formula

C12H26Se

Molecular Weight

249.31 g/mol

IUPAC Name

2-methylselanylundecane

InChI

InChI=1S/C12H26Se/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3

InChI Key

ZBPBAMRQVJAXFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylselanyl)undecane typically involves the introduction of a methylselanyl group into an undecane backbone. One common method is the reaction of undecane with methylselenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylselanyl)undecane can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxides back to the parent selenide.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The parent selenide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylselanyl)undecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)undecane involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

    Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methyl-Substituted Undecanes

2-Methylundecane (C₁₂H₂₆, MW 170.33) and 5-Methylundecane (C₁₂H₂₆, MW 170.33) are branched alkanes. These differ from 2-(Methylselanyl)undecane in that selenium replaces a carbon in the substituent group. Key distinctions include:

  • Polarity : The selanyl group introduces polarity due to selenium’s electronegativity (2.55 vs. carbon’s 2.55), unlike purely hydrocarbon methyl groups.
  • Boiling Points : Methyl-substituted undecanes (e.g., 2-methylundecane) have boiling points ~200–225°C , while selenium analogs may exhibit higher boiling points due to increased molecular interactions.
  • Applications : Methylundecanes are used in fragrances and emollients (e.g., Cetiol® Ultimate ), whereas selenium derivatives are typically niche reagents.

Spirocyclic Undecane Derivatives

Spiro compounds such as (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane (C₁₂H₂₂O₂, MW 198.3) and 2-methyl-1,5-dioxaspiro[5.5]undecane (C₁₂H₂₂O₂, MW 198.3) share the undecane spiro skeleton but incorporate oxygen heteroatoms. Comparisons include:

  • Stability : Spiroacetals exhibit conformational flexibility and stability under physiological conditions, making them relevant in pheromone systems (e.g., insect attractants ).
  • Synthesis : Spiro compounds are synthesized via condensation reactions (e.g., pentaerythritol with ketones ), whereas selenium-containing analogs may require selenation steps.
  • Volatility : Spiroacetals like (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane have boiling points ~225°C , similar to methylundecanes but distinct from selenium compounds.

Functional Group Variations

  • Amides and Esters: Compounds like N-(3-methylbutyl)acetamide (C₇H₁₅NO, MW 129.2) and ethyl dodecanoate (C₁₄H₂₈O₂, MW 228.37) differ in polarity and application. Selenium’s redox activity contrasts with the inertness of esters.
  • Oxygen vs. Selenium : Oxygenated spiro compounds (e.g., dioxaspiro[5.5]undecanes) are less reactive than selenides, which can participate in catalytic cycles or act as antioxidants.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Formula Molecular Weight Boiling Point (°C) Key Applications Reference
2-Methylundecane C₁₂H₂₆ 170.33 ~200–220 Fragrances, emollients
5-Methylundecane C₁₂H₂₆ 170.33 ~200–220 Hydrocarbon standards
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane C₁₂H₂₂O₂ 198.30 225 Insect pheromones
2-Methyl-1,5-dioxaspiro[5.5]undecane C₁₂H₂₂O₂ 198.30 N/A Synthetic intermediates
N-(3-Methylbutyl)acetamide C₇H₁₅NO 129.20 220–224 Volatile organic compounds

Research Findings and Gaps

  • Selenium-Specific Data: No studies on this compound were identified.
  • Biosynthetic Pathways: Spiroacetals derive from fatty acid intermediates (e.g., 2-hydroxyundecan-6-one ), while selenium compounds may require selenoprotein-mediated pathways.
  • Analytical Challenges : Trace-level detection (e.g., via GC-MS ) is critical for volatile analogs, but selenium’s lower volatility may necessitate alternative methods.

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